molecular formula C17H17N5O4S B6577559 N-(3-methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 1207021-87-1

N-(3-methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B6577559
CAS No.: 1207021-87-1
M. Wt: 387.4 g/mol
InChI Key: WSHTTZIFMAKOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic small molecule characterized by three key structural motifs:

Propanamide linker: A flexible three-carbon chain connecting the sulfonamide and benzotriazinone moieties, facilitating spatial orientation for molecular interactions.

While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest possible roles in medicinal chemistry, particularly as modulators of G-protein-coupled receptors (e.g., GPR139, as inferred from benzotriazine derivatives in ) .

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-27(25,26)20-13-6-4-5-12(11-13)18-16(23)9-10-22-17(24)14-7-2-3-8-15(14)19-21-22/h2-8,11,20H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHTTZIFMAKOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from 3-methanesulfonamidophenyl derivatives and benzotriazinone precursors. The general procedure includes:

  • Formation of the Benzotriazinone Core : The initial step often involves the condensation of appropriate hydrazine derivatives with γ-keto acids under reflux conditions.
  • Modification : Subsequent modifications can include the introduction of various substituents to enhance biological activity.

Anticancer Activity

Research has indicated that benzotriazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can reduce the growth of human cancer cell lines such as HepG2 (human liver carcinoma) with IC50 values in the micromolar range. Specifically:

  • IC50 Values : The compound was found to have an IC50 value of approximately 6.525 μM against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 μM) .

Anti-inflammatory Properties

Benzotriazine derivatives are also noted for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves modulation of signaling pathways related to inflammation.

The mechanisms underlying the biological activities of this compound may include:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Modulation of Enzymatic Activity : Targeting specific enzymes involved in cancer progression and inflammation.
  • Receptor Interactions : Engaging with cellular receptors that mediate growth and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of benzotriazine derivatives:

  • Study on Anticancer Activity : A recent study synthesized various benzotriazine derivatives and evaluated their cytotoxic effects on HepG2 cells using the MTT assay. The results indicated that modifications at the benzotriazine core significantly enhanced anticancer activity .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to decrease levels of TNF-alpha and IL-6 in vitro .

Data Summary

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancer6.525
Related Benzotriazine DerivativeAnti-inflammatoryNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight Notable Features & Applications Source
N-(3-Methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide C₁₇H₁₇N₅O₄S Methanesulfonamide, benzotriazinone, propanamide 387.41 g/mol Hypothesized GPR139 modulation Inference
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)-N-(5-cyano-6-(piperazin-1-yl)pyridin-3-yl)propanamide (Compound 10) C₂₀H₂₂N₆O Diazirine, propanamide, cyano-pyridine 386.43 g/mol Photoaffinity probes; synthesized via SN2 reactions
N-(2-Chloro-6-methyl-4-sulfamoylbenzyl)-3-(3-methyl-3H-diazirin-3-yl)propanamide (Compound 2) C₁₅H₁₉ClN₄O₃S Sulfamoyl, diazirine, propanamide 394.85 g/mol Potential enzyme inhibitors; IR-confirmed
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ Thioxothiazolidinone, propanamide, hydroxyphenyl 398.5 g/mol Antioxidant activity; pKa ~9.53

Key Observations

Structural Diversity in Heterocyclic Moieties: The benzotriazinone group in the target compound differs from diazirine (–4) and thioxothiazolidinone (). Diazirines are photoactivatable, enabling crosslinking studies , while thioxothiazolidinones are associated with antioxidant properties . Benzotriazinones may offer unique redox or receptor-binding profiles .

Sulfonamide vs. Sulfamoyl Groups :

  • The target compound’s methanesulfonamide group contrasts with the sulfamoyl group in ’s Compound 2. Sulfamoyl groups are common in carbonic anhydrase inhibitors, while sulfonamides are prevalent in antibiotics and diuretics.

Synthetic Complexity: The target compound’s synthesis likely involves coupling a benzotriazinone precursor with a methanesulfonamide-phenyl-propanamide intermediate, similar to the amide-bond formation in (using reagents like propylphosphonic anhydride) . By contrast, diazirine-containing analogs require specialized photolabile protecting groups .

Physicochemical Properties: The pKa of ’s compound (~9.53) suggests moderate basicity, influencing bioavailability. The target compound’s benzotriazinone moiety may confer lower solubility compared to diazirine analogs, which are often lipophilic .

Biological Targets: While the target compound’s activity is undefined, benzotriazines in modulate GPR139, a receptor linked to neurological disorders.

Research Findings and Implications

  • Advantages of the Target Compound: The benzotriazinone core may offer stability under physiological conditions compared to redox-sensitive thiazolidinones () or photolabile diazirines (–4). Its sulfonamide group enhances solubility relative to purely aromatic systems.
  • Limitations: Lack of direct biological data limits mechanistic insights. Synthetic challenges, such as purifying benzotriazinone intermediates, may arise, as seen in ’s reliance on reverse-phase LC-MS for purification .
  • Future Directions: Structure-activity relationship (SAR) studies could optimize the propanamide linker length or substitute the benzotriazinone with related heterocycles (e.g., phthalazinones from ) to enhance potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.